molecular formula C14H13N2O2P B14628954 Methyl [diazo(phenyl)methyl]phenylphosphinate CAS No. 56641-52-2

Methyl [diazo(phenyl)methyl]phenylphosphinate

Cat. No.: B14628954
CAS No.: 56641-52-2
M. Wt: 272.24 g/mol
InChI Key: NAJLDLPWPWNMQV-UHFFFAOYSA-N
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Description

Methyl [diazo(phenyl)methyl]phenylphosphinate is an organic compound that contains a diazo group (-N=N-) attached to a phenyl ring and a phosphinate group

Preparation Methods

The synthesis of methyl [diazo(phenyl)methyl]phenylphosphinate typically involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction results in the formation of the diazo compound, which can be isolated as a yellow oil. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.

Chemical Reactions Analysis

Methyl [diazo(phenyl)methyl]phenylphosphinate undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include copper salts (for Sandmeyer reactions), dirhodium tetraacetate (for carbene generation), and various reducing agents.

Scientific Research Applications

Methyl [diazo(phenyl)methyl]phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [diazo(phenyl)methyl]phenylphosphinate primarily involves the generation of carbenes. When the diazo group is activated (e.g., by heat, light, or a catalyst), it decomposes to form a carbene intermediate. This highly reactive species can then insert into various chemical bonds, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Methyl [diazo(phenyl)methyl]phenylphosphinate can be compared to other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, this compound is unique due to the presence of the phosphinate group, which can influence its reactivity and stability.

Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its potential for generating stable carbenes and its applications in various fields of research.

Properties

CAS No.

56641-52-2

Molecular Formula

C14H13N2O2P

Molecular Weight

272.24 g/mol

IUPAC Name

[diazo-[methoxy(phenyl)phosphoryl]methyl]benzene

InChI

InChI=1S/C14H13N2O2P/c1-18-19(17,13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

NAJLDLPWPWNMQV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

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